molecular formula C11H14O3 B3030525 3-(Hydroxymethyl)-4-propoxybenzaldehyde CAS No. 915921-81-2

3-(Hydroxymethyl)-4-propoxybenzaldehyde

Cat. No.: B3030525
CAS No.: 915921-81-2
M. Wt: 194.23 g/mol
InChI Key: HLQBRHXEHNHRJT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Functionalization in Organic Synthesis

The compound has been utilized in catalytic processes for the functionalization of benzyl groups. A study demonstrated the remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group. This method employed atmospheric oxidation mediated by ethylene glycol under ligand- and additive-free conditions, catalyzed by Cu(OAc)2. It facilitated the transformation of various hydroxybenzaldehydes into aromatic carbonyl compounds, showcasing an environmentally benign approach for functionalizing primary and secondary benzyl groups (Jiang et al., 2014).

Role in Coordination Chemistry

The compound has shown significance in coordination chemistry, particularly in the synthesis of new oxidovanadium(V) complexes. These complexes are structurally characterized, and their formation indicates the compound's potential in the creation of supramolecular assemblies and its contribution to density functional theory (DFT) studies (Back et al., 2012).

Synthesis of Organic Intermediates

It has been used in the synthesis of organic intermediates. For example, the treatment of benzaldehyde with diols in the presence of acid gives monoacetals, indicating the compound's role in organic synthesis and its use in educational settings for the demonstration of synthesis and spectroscopic analysis (Collard et al., 2001).

Potential in Biomedical Applications

Research suggests the potential of the compound in biomedical applications. A study focused on the electrochemically induced multicomponent transformation of various aldehydes, including the compound of interest, to create new compounds with promising applications in regulating inflammatory diseases, as shown by docking studies (Ryzhkova et al., 2020).

Importance in Fragrance and Pharmaceutical Industries

The compound is crucial in the fragrance and pharmaceutical industries, as illustrated by its use in the synthesis of heliotropine via Oppenauer's oxidation. The study highlights the operational parameters and catalysts, marking its importance in industrial applications (Borzatta et al., 2009).

Electrochemical Applications

Its derivatives have been studied for their electrochemical properties. One study explored the electrochemical polymerization of a 4-hydroxybenzaldehyde+formaldehyde mixture, demonstrating the electrostatic effects on the electrode surface and its implications for analytical applications (Garcia et al., 2001).

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if used as a drug, it could interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields such as medicine, materials science, or energy production .

Properties

IUPAC Name

3-(hydroxymethyl)-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6-7,13H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQBRHXEHNHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651130
Record name 3-(Hydroxymethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-81-2
Record name 3-(Hydroxymethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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